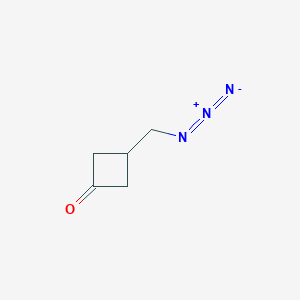

3-(Azidomethyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-7-3-4-1-5(9)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBGRFSOBBLHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Azidomethyl Cyclobutan 1 One

Reactivity Profiles of the Azido (B1232118) Functional Group

The azido group is a high-energy functional group that participates in a variety of reactions, most notably 1,3-dipolar cycloadditions and reductions.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-dipolar cycloadditions are powerful ring-forming reactions. wikipedia.org The azide (B81097) in 3-(azidomethyl)cyclobutan-1-one can act as a 1,3-dipole, reacting with various dipolarophiles, such as alkynes, to form five-membered heterocyclic rings. wikipedia.orgslideshare.net This class of reactions is central to the concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com This reaction, a cornerstone of click chemistry, proceeds under mild conditions and is compatible with a wide array of functional groups. nih.govresearchgate.netresearchgate.net The reaction between this compound and a terminal alkyne in the presence of a copper(I) catalyst would yield the corresponding 1,2,3-triazole derivative. The copper catalyst facilitates the reaction, making it significantly faster than the uncatalyzed version. youtube.com The resulting triazole ring is a stable aromatic system. youtube.com

Table 1: Examples of CuAAC Reactions

| Azide Reactant | Alkyne Reactant | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Copper(I) salt | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)cyclobutan-1-one |

This table is illustrative and based on the general reactivity of azides in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially toxic copper catalyst. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides under physiological conditions. nih.govnih.gov The high ring strain of the cyclooctyne significantly accelerates the reaction rate. nih.govwur.nlresearchgate.net The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) would lead to the formation of a stable triazole product. researchgate.net This method is particularly valuable in biological applications where the presence of a metal catalyst is undesirable. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (uses strained alkyne) |

| Alkyne | Terminal Alkynes | Cycloalkynes (e.g., cyclooctyne) |

| Toxicity | Potential cytotoxicity from copper | Generally considered biocompatible |

| Applications | Broad, including materials science and bioconjugation | Particularly useful in living systems |

If an unsaturated group, such as an alkyne or alkene, is present within the same molecule as the azido group, an intramolecular 1,3-dipolar cycloaddition can occur. This reaction leads to the formation of fused or bridged ring systems. The feasibility and outcome of such a reaction with a derivative of this compound would depend on the length and flexibility of the tether connecting the azide and the unsaturated moiety, which influences the stability of the transition state.

Reductive Transformations to Amine Functionalities

The azido group can be readily reduced to a primary amine. This transformation is a fundamental process in organic synthesis, providing a route to amines from alkyl or aryl halides via an azide intermediate. A variety of reducing agents can accomplish this conversion, offering a range of selectivities and mild reaction conditions. organic-chemistry.org For this compound, this reduction would yield 3-(aminomethyl)cyclobutan-1-one.

Common methods for the reduction of organic azides include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).

Reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. organic-chemistry.org

The Staudinger reaction, which involves treatment with a phosphine (B1218219) followed by hydrolysis.

Nucleophilic Substitution Pathways

While the primary reactivity of the azido group is centered on cycloadditions and reductions, the carbon atom to which it is attached can undergo nucleophilic substitution, although this is less common. In the case of this compound, the starting material is often synthesized via a nucleophilic substitution reaction where an azide salt displaces a leaving group, such as a halide (e.g., from 3-(chloromethyl)cyclobutan-1-one). nih.govnih.gov The reverse reaction, where another nucleophile displaces the azide group, is also possible but generally requires harsh conditions or specific activation, as the azide anion is a good leaving group. Nucleophilic aromatic substitution (SNA) reactions, while not directly applicable to this aliphatic compound, illustrate the principle of nucleophilic displacement. nih.govmdpi.com

Allylic Azide Rearrangements

The azidomethyl group in this compound is not directly allylic. However, should the cyclobutanone (B123998) undergo enolization or be converted to a cyclobutenol derivative, the resulting system would contain an allylic azide moiety. Allylic azides are known to undergo a acs.orgacs.org-sigmatropic rearrangement known as the Winstein rearrangement. rsc.orgnih.govacs.org This process involves the reversible isomerization of the allylic azide, which can lead to a mixture of constitutional isomers. nih.gov

The propensity for this rearrangement is influenced by the substitution pattern of the alkene. For instance, the rearrangement of prenyl azide is faster than that of crotyl azide, suggesting a buildup of positive charge in the transition state. nih.gov In the context of a derivative of this compound, the equilibrium would likely favor the more thermodynamically stable isomer. The ability to control this rearrangement can be synthetically useful, allowing for the selective functionalization of one isomer in a dynamic mixture. rsc.org

Reactivity of the Cyclobutanone Ring System

The high ring strain inherent in the four-membered ring of this compound makes it susceptible to a variety of ring-opening and ring-enlargement reactions. nih.gov

Ring Opening Reactions

While this compound itself does not have the requisite unsaturation for a direct thermal electrocyclic ring opening, its derivatives, such as the corresponding cyclobutene (B1205218), could undergo this transformation. The stereochemical outcome of such a 4π electrocyclic reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules. masterorganicchemistry.com For a thermal reaction, a conrotatory ring opening would be expected. masterorganicchemistry.comlibretexts.org

The direction of this rotation, termed "torquoselectivity," is influenced by the substituents on the ring. researchgate.net Generally, electron-donating groups tend to rotate outwards, while electron-withdrawing groups rotate inwards. nih.gov The presence of substituents can also affect the activation energy of the ring-opening process. researchgate.net For a hypothetical cyclobutene derived from this compound, the stereochemistry of the resulting diene would be dictated by the electronic nature of the azidomethyl group and any other substituents present.

The cyclobutanone ring can be cleaved under oxidative conditions. One potential pathway involves the initial reduction of the ketone to the corresponding cyclobutanol, followed by oxidative cleavage. More direct methods for the oxidative cleavage of C-C bonds in cyclic systems are also known. For instance, α,β-epoxy ketones can undergo selective oxidative C-C bond cleavage. nih.gov While this compound is a β-azido ketone, analogous reactivity might be anticipated under specific oxidative conditions. The reaction of alkenes with ozone (ozonolysis) is a classic method for oxidative cleavage, resulting in the formation of carbonyl compounds. libretexts.orgmasterorganicchemistry.com

The strained cyclobutanone ring is susceptible to attack by various reactive species, leading to ring opening.

Nucleophiles: The ring opening of cyclobutanes substituted with electron-withdrawing groups by nucleophiles is a known transformation. For example, donor-acceptor cyclobutanes react with electron-rich arenes, thiols, and selenols in the presence of a Lewis acid like aluminum chloride to afford ring-opened products. chemistryviews.org Given the electron-withdrawing nature of the carbonyl group, this compound could potentially undergo similar reactions.

Radicals: Radical-induced ring opening of cyclobutanone derivatives provides a powerful method for generating functionalized open-chain compounds. For example, the iminyl radicals generated from cyclobutanone oximes can trigger C-C bond cleavage to produce distal cyano-substituted alkyl radicals. acs.orgrsc.org These radicals can then be trapped by various species. rsc.org Copper-mediated radical-induced ring-opening of cyclobutanone oxime esters has also been reported to lead to cyclopentane (B165970) derivatives. acs.org

Electrophiles: Lewis acids can mediate the ring-opening reactions of cyclobutanones. For instance, iron-catalyzed ring-opening of simple cyclobutanones can provide access to conjugated enones. researchgate.net Synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones has been achieved using a Lewis acid and water. researchgate.net

Ring Enlargement Processes (e.g., to Cyclopentanones)

One of the most synthetically valuable transformations of cyclobutanones is their ring expansion to cyclopentanones. acs.orgacs.org This one-carbon homologation provides access to five-membered rings, which are ubiquitous in natural products. acs.org

Several methods have been developed for this purpose:

With Diazoalkanes: The reaction of cyclobutanones with diazoalkanes is a classic method for ring expansion, although it can sometimes be complicated by competing reactions. rsc.org

Via α-Lithioalkyl Aryl Sulfoxides and Selenoxides: A general method for the ring expansion of cyclobutanones involves their reaction with α-lithioalkyl aryl sulfoxides or selenoxides. This method is versatile and allows for the insertion of unsubstituted, monosubstituted, or disubstituted carbon atoms. acs.orgacs.org

Rhodium-Catalyzed Reagent-Free Ring Expansion: A rhodium-catalyzed ring-expansion of cyclobutenones to cyclopentenones via C-C bond cleavage has been developed. rsc.org This method is atom-economical and proceeds under neutral conditions.

The application of these methods to this compound would be expected to yield the corresponding 3-(azidomethyl)cyclopentanones, further highlighting the synthetic utility of this compound as a precursor to functionalized five-membered rings.

Alpha-Functionalization of the Ketone Moiety

The presence of enolizable protons at the α-position to the carbonyl group in this compound allows for a variety of functionalization reactions. These reactions are crucial for introducing further complexity and building blocks onto the cyclobutane (B1203170) scaffold. The steric and electronic effects of the 3-(azidomethyl) substituent can influence the regioselectivity and stereoselectivity of these transformations.

The primary methods for α-functionalization include deprotonation to form an enolate, which can then react with various electrophiles. The choice of base and reaction conditions is critical in controlling the outcome of these reactions.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Key Considerations |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I, BnBr) | 2-Alkyl-3-(azidomethyl)cyclobutan-1-one | The use of a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. libretexts.orgchadsprep.comyoutube.comyoutube.comrsc.org |

| α-Halogenation | 1. LDA, THF, -78 °C; 2. Electrophilic halogen source (e.g., NBS, I₂) | 2-Halo-3-(azidomethyl)cyclobutan-1-one | Similar to alkylation, control of enolate formation is key to achieving regioselectivity. |

| Aldol (B89426) Addition | 1. Base (e.g., LDA, NaOH); 2. Aldehyde or Ketone (R'COR'') | 2-(1-Hydroxyalkyl)-3-(azidomethyl)cyclobutan-1-one | The reaction can be catalyzed by either acid or base, with the potential for diastereoselectivity depending on the reaction conditions and substrates. |

Research into the α-functionalization of substituted cyclobutanones has demonstrated the feasibility of these transformations. mdpi.comnih.govnih.gov For instance, studies on other 3-substituted cyclobutanones have shown that the substituent can direct the approach of the electrophile, potentially leading to stereoselective outcomes. nih.gov While specific data for this compound is not extensively documented, the general principles of enolate chemistry provide a strong predictive framework for its reactivity. libretexts.org

Cationic and Anionic Rearrangements

The strained four-membered ring of this compound, combined with its functional groups, makes it a candidate for various molecular rearrangements, which can lead to the formation of new ring systems.

Cationic Rearrangements:

Under acidic conditions, protonation of the carbonyl oxygen can initiate cationic rearrangements. A plausible pathway is a Wagner-Meerwein type rearrangement, where the protonated ketone undergoes a 1,2-alkyl shift, leading to ring expansion. The azidomethyl group can influence the migratory aptitude of the adjacent carbons.

| Rearrangement Type | Triggering Conditions | Plausible Intermediate | Potential Product(s) |

| Wagner-Meerwein | Strong acid (e.g., H₂SO₄, Lewis acids) | Protonated ketone followed by carbocation formation | Ring-expanded cyclopentanone (B42830) derivatives |

The formation of a carbocation intermediate is a key step in these rearrangements. organic-chemistry.org The stability of the potential carbocations will dictate the major rearrangement pathway.

Anionic Rearrangements:

In the presence of a strong base, deprotonation α to the ketone can lead to anionic rearrangements. A notable example is the Favorskii rearrangement, which typically occurs with α-halo ketones. While this compound does not possess an α-halogen, related rearrangements can be envisioned under specific conditions, potentially involving the azide as a leaving group after transformation.

A more relevant anionic rearrangement for this substrate could be a quasi-Favorskii type reaction if the azide were positioned at the α-carbon. For this compound, base-catalyzed self-condensation or other intramolecular reactions are more likely.

Synergistic Reactions Between Azido and Ketone Moieties

The proximate arrangement of the azide and ketone functionalities in this compound allows for fascinating intramolecular reactions where both groups participate in a concerted or sequential manner.

Intramolecular Cascade Reactions (e.g., Schmidt Reaction in conjunction with allylic azide rearrangement)

A particularly intriguing possibility is an intramolecular Schmidt reaction. wikipedia.orglibretexts.orgorganic-chemistry.org Under acidic conditions, the azide can act as a nucleophile, attacking the protonated carbonyl. This would be followed by a rearrangement and loss of dinitrogen gas to form a lactam. Given the structure of this compound, this would lead to the formation of a bicyclic lactam. unc.eduresearchgate.netnih.gov

The reaction would likely proceed through the following steps:

Protonation of the carbonyl oxygen.

Intramolecular nucleophilic attack by the terminal nitrogen of the azide group on the activated carbonyl carbon.

Formation of a spirocyclic intermediate.

Rearrangement with concomitant expulsion of N₂.

Formation of a bicyclic lactam.

The regioselectivity of the bond migration during the Schmidt reaction is a key aspect. wikipedia.org In this case, migration of one of the cyclobutane carbons would lead to a ring-expanded bicyclic system.

| Cascade Reaction | Reagents and Conditions | Key Intermediate | Final Product |

| Intramolecular Schmidt Reaction | Strong acid (e.g., H₂SO₄, triflic acid) | Protonated azido-ketone, spirocyclic diazonium ion | Bicyclic lactam (e.g., a derivative of 2-azabicyclo[3.2.1]octan-3-one) |

Spectroscopic and Computational Investigations

Spectroscopic Characterization Methodologies

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(azidomethyl)cyclobutan-1-one. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a detailed picture of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclobutane (B1203170) ring would appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl and azidomethyl groups. The methylene (B1212753) protons of the azidomethyl group (CH₂N₃) would likely appear as a doublet, coupled to the adjacent methine proton on the cyclobutane ring.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be anticipated for the carbonyl carbon (C=O), the carbon of the azidomethyl group (CH₂N₃), and the carbons of the cyclobutane ring. The carbonyl carbon would resonate at a characteristic downfield chemical shift, typically in the range of 200-220 ppm.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 3.5 | d |

| ~ 3.0 - 2.5 | m |

| ~ 2.4 - 1.8 | m |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 208 | C=O |

| ~ 55 | CH₂N₃ |

| ~ 45 | Ring CH₂ |

| ~ 30 | Ring CH |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent and diagnostic absorption bands would be those corresponding to the azide (B81097) (N₃) and carbonyl (C=O) groups.

The azide group exhibits a strong and sharp absorption band in the region of 2100-2260 cm⁻¹. The carbonyl group of the cyclobutanone (B123998) ring will show a strong absorption band, typically around 1780-1800 cm⁻¹, which is at a higher frequency than that of a typical acyclic ketone due to ring strain.

| IR Absorption Data (Predicted) | |

| Frequency (cm⁻¹) | Functional Group |

| ~ 2100 | Azide (N₃) stretch |

| ~ 1785 | Carbonyl (C=O) stretch |

| ~ 2950 | C-H stretch (aliphatic) |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further confirm its structure. For this compound (C₅H₇N₃O), the expected exact mass would be approximately 125.0589 g/mol .

High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI-MS) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern would be expected to show losses of N₂ from the azide group and cleavage of the cyclobutane ring.

| Mass Spectrometry Data | |

| Technique | Observation |

| Molecular Weight | 125.13 |

| HRMS (ESI) | [M+H]⁺, [M+Na]⁺ |

| Fragmentation | Loss of N₂, CO, and fragments of the cyclobutane ring |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For a crystalline derivative of this compound, this technique could precisely determine the puckering of the cyclobutane ring and the orientation of the azidomethyl substituent. researchgate.net The ability to determine the absolute configuration is crucial when the molecule is chiral and is to be used in stereospecific applications. nih.gov

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the electronic structure, stability, and reactivity of this compound. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations can be employed to model the geometric parameters, vibrational frequencies, and electronic properties of this compound. mdpi.comnih.gov These calculations can predict the optimized geometry, which can then be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the IR spectrum, which can aid in the assignment of experimental vibrational bands. Energetic calculations can provide insights into the stability of different conformers and the energy barriers for various chemical reactions involving this compound.

Mechanistic Investigations and Transition State Analysis

The reactivity of this compound is largely dictated by the interplay between the strained cyclobutane ring and the energetic azide functional group. Mechanistic studies, primarily through computational modeling, have provided significant insights into the potential reaction pathways and the associated transition states. A key reaction of the azide group is the 1,3-dipolar cycloaddition, a powerful tool in synthetic chemistry.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of such reactions. For instance, the 1,3-dipolar cycloaddition of azides with various dipolarophiles, such as alkynes or alkenes, has been extensively studied. These studies often employ a distortion/interaction model (also known as the activation strain model) to analyze the transition state. In this model, the activation energy is decomposed into two components: the distortion energy required to contort the reactants into their transition state geometries, and the interaction energy that is gained from the favorable orbital interactions between the distorted reactants in the transition state. escholarship.org

Computational analyses of azide cycloadditions reveal that the reaction can proceed through a concerted, though often asynchronous, mechanism. researchgate.net The asynchronicity depends on the electronic nature of both the azide and the dipolarophile. For example, in the reaction of phenyl azide with enamines, a computational analysis of the transition states indicated a concerted mechanism. nih.gov The activation energies for these cycloadditions are influenced by substituents on the azide. For instance, studies on the cycloaddition of various substituted azides with guanidine (B92328) showed that electron-withdrawing or -donating groups can raise or lower the activation barrier. nih.gov While a specific study on this compound is not available, these findings suggest that the cyclobutanone moiety would influence the electronic properties of the azide and thus the activation energy of its cycloaddition reactions.

The transition states for these cycloadditions are characterized by the simultaneous formation of two new sigma bonds. DFT calculations can predict the geometries of these transition states, providing information on bond lengths and angles of the forming bonds. This information is crucial for understanding the regioselectivity of the reaction.

Below is a hypothetical data table illustrating the kind of data that would be generated from a DFT study on the 1,3-dipolar cycloaddition of this compound with a generic alkyne. The values are illustrative and based on typical data from computational studies of similar reactions. rsc.org

Table 1: Calculated Activation and Reaction Energies for a Hypothetical [3+2] Cycloaddition

| Parameter | Value (kcal/mol) |

|---|---|

| Distortion Energy (Azide + Alkyne) | 25.5 |

| Interaction Energy | -15.0 |

| Activation Energy (ΔE‡) | 10.5 |

Conformational Analysis

The conformational landscape of this compound is defined by the puckering of the cyclobutane ring and the rotational freedom of the azidomethyl substituent. Cyclobutane itself is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.com In this conformation, one carbon atom is out of the plane of the other three. This puckering leads to two distinct substituent positions: axial and equatorial.

For substituted cyclobutanes, the substituents' preference for either the axial or equatorial position is a key aspect of their conformational analysis. Extensive conformational studies on 2-substituted cyclobutane-α-amino acid derivatives, using both experimental techniques like NMR and X-ray crystallography alongside computational methods, have shown that the substituent at the C2 position influences the ring-puckering. nih.govfigshare.com

In the case of this compound, the azidomethyl group at the C3 position will have a significant impact on the conformational equilibrium. The molecule will likely exist as a mixture of conformers, with the azidomethyl group in either an axial-like or equatorial-like position. The relative energies of these conformers will be determined by steric interactions.

Furthermore, the azidomethyl group itself has conformational flexibility, primarily concerning the torsion angle between the cyclobutane ring and the azide moiety. Computational studies on molecules containing the azidomethyl group, such as 3-(azidomethyl)benzoic acid, have highlighted the energetic barriers associated with the rotation around the C-C bond connecting the ring to the CH2N3 group. researchgate.net The orientation of the linear azide group relative to the ring can lead to different conformers with distinct energies. researchgate.net

A comprehensive conformational analysis would involve mapping the potential energy surface as a function of both the ring puckering angle and the key torsional angles of the substituent. The table below summarizes the key conformational features.

Table 2: Conformational Parameters for this compound

| Feature | Description |

|---|---|

| Ring Conformation | Puckered or "butterfly" structure. |

| Substituent Positions | Axial-like and Equatorial-like for the azidomethyl group. |

| Key Torsional Angles | Rotation around the C(ring)-CH2 bond and the CH2-N3 bond. |

Prediction of Reactivity and Selectivity

Computational chemistry serves as a powerful predictive tool for understanding the reactivity and selectivity of molecules like this compound. DFT calculations can be employed to model potential reactions and predict their outcomes, guiding synthetic efforts.

The reactivity of the azido (B1232118) group in 1,3-dipolar cycloadditions is a prime candidate for such predictive studies. By calculating the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – of this compound and potential dipolarophiles, one can predict the feasibility and kinetics of the reaction. The energy gap between the HOMO of the azide and the LUMO of the dipolarophile (or vice-versa) is a key indicator of reactivity. A smaller energy gap generally corresponds to a faster reaction.

Furthermore, computational models can predict the regioselectivity of the cycloaddition. When an unsymmetrical dipolarophile is used, two different regioisomeric products can be formed. By calculating the activation energies for the transition states leading to each regioisomer, it is possible to predict which one will be the major product. The regioisomer formed via the lower energy transition state is expected to be the dominant one. DFT studies on the cycloaddition of azides have successfully predicted regioselectivity in various systems. researchgate.netresearchgate.net

The reactivity of the ketone group can also be explored computationally. For example, the sites for nucleophilic or electrophilic attack can be predicted by analyzing the molecule's electrostatic potential map. The Fukui function, another concept derived from DFT, can be used to identify the most reactive sites in the molecule. sciforum.net

The following table provides a hypothetical example of how computational data could be used to predict the regioselectivity of a reaction.

Table 3: Predicted Activation Energies for Regioisomeric Transition States

| Regioisomer | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 1,4-disubstituted | TS-1,4 | 12.1 | Minor Product |

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthetic Intermediates

The inherent chirality and functional group compatibility of 3-(azidomethyl)cyclobutan-1-one and its derivatives make them highly valuable as chiral building blocks in organic synthesis. portico.org Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other biologically active molecules, as the biological activity of a compound is often dependent on its specific stereochemistry. The cyclobutane (B1203170) motif itself is of increasing interest in medicinal chemistry due to its unique three-dimensional shape and its ability to act as a constrained mimic of other alkyl groups. bioorganica.com.ua

The synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks has been reported, highlighting the adaptability of the cyclobutane scaffold for creating structurally diverse intermediates. bioorganica.com.uaresearchgate.net These building blocks, featuring a trifluoromethyl group, are particularly promising for drug discovery programs. bioorganica.com.uaresearchgate.net The development of efficient routes to 3-substituted cyclobutanone (B123998) derivatives further expands the toolkit available to synthetic chemists. researchgate.net

The table below showcases examples of chiral building blocks derived from or related to the cyclobutane scaffold, illustrating the diversity of structures accessible from this versatile core.

| Building Block | Application/Significance | Reference |

| α-Trifluoromethyl cyclobutane derivatives | Promising for drug discovery due to the presence of the trifluoromethyl group. | bioorganica.com.uaresearchgate.net |

| 3-Substituted cyclobutanone derivatives | Serve as versatile intermediates for a variety of synthetic transformations. | researchgate.net |

| Chiral 2-amino-3-phenylpropanol building blocks | Prepared in high enantiomeric excess for use in drug discovery. | nih.gov |

| Chiral piperidinol derivatives | Designed for the stereodivergent synthesis of biologically active alkaloids. | portico.org |

Strategic Incorporation in Total Syntheses of Complex Natural Products and Bioactive Molecules

The unique structural and reactive properties of this compound and related cyclobutane-containing compounds make them strategic components in the total synthesis of complex natural products and bioactive molecules. rsc.org Natural products containing the cyclobutane ring often exhibit significant biological activities, making their synthesis a key objective for organic chemists. rsc.org

The construction of the strained four-membered ring is a significant challenge in organic synthesis, and various strategies have been developed to incorporate this motif into larger molecular frameworks. rsc.org The use of pre-functionalized cyclobutane building blocks, such as this compound, can simplify the synthetic route to these complex targets.

While a direct total synthesis employing this compound was not found in the provided search results, the general importance of cyclobutane-containing building blocks in the synthesis of natural products is well-established. rsc.org

Precursors for Diverse Heterocyclic Systems (e.g., Triazole-Containing Scaffolds)

The azide (B81097) functionality of this compound is a key feature that allows for its use as a precursor to a wide variety of heterocyclic systems, most notably triazole-containing scaffolds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and highly selective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst leads to the formation of a stable triazole ring. This methodology has been extensively used to create libraries of triazole derivatives for various applications, including drug discovery. nih.gov An automated synthesis of a 96-product library of triazole derivatives highlights the robustness and scalability of this approach. nih.gov

Beyond triazoles, the azide group can participate in other cycloaddition reactions and can be a precursor for other nitrogen-containing heterocycles. sigmaaldrich.com The versatility of the azide group makes this compound a valuable starting material for the construction of diverse heterocyclic frameworks. nih.govsigmaaldrich.com

The following table summarizes the synthesis of triazole derivatives from various azides, demonstrating the general utility of the azide group in forming these important heterocyclic structures.

| Azide Reactant | Alkyne Reactant | Product | Yield | Reference |

| 1-Azido-1-deoxy-2,3-O-isopropylideneglycerol | Various alkynes | Triazole derivatives | ~85% | nih.gov |

| Benzyl azide | Various alkynes | Triazole derivatives | ~90% | nih.gov |

| 2-Bromophenyl azide derivatives | Phenylacetaldehyde or alkynes | 1-(2-Bromophenyl)-1,2,3-triazole derivatives | Not specified | nih.gov |

Generation of Reactive Intermediates for Downstream Transformations

The functional groups present in this compound can be manipulated to generate various reactive intermediates, which can then undergo further transformations to build molecular complexity. For instance, the ketone group can be a site for nucleophilic attack or can be converted to other functional groups.

The azide group itself can be a source of reactive species. For example, upon thermal or photochemical activation, azides can extrude nitrogen gas to form highly reactive nitrenes. These nitrenes can then undergo a variety of reactions, such as C-H insertion or cycloaddition, to form new carbon-nitrogen bonds.

Furthermore, the cyclobutane ring itself can be considered a reactive intermediate under certain conditions. Ring-opening or ring-expansion reactions of cyclobutane derivatives can provide access to larger ring systems or acyclic structures that might be difficult to synthesize through other means.

While specific examples of generating reactive intermediates directly from this compound were not explicitly detailed in the search results, the general principles of organic chemistry suggest that its inherent functionalities make it a prime candidate for such applications. The synthesis of heterocyclic azidogallanes, which act as precursors to gallium nitride, demonstrates how azide-containing compounds can be used to generate materials with specific properties through controlled decomposition. elsevierpure.com

Future Research Directions and Challenges

Development of Environmentally Benign and Sustainable Synthetic Routes

A primary challenge and a significant area for future research is the development of green and sustainable methods for the synthesis of 3-(azidomethyl)cyclobutan-1-one and its derivatives. Traditional synthetic routes to functionalized cyclobutanes often involve multi-step processes with harsh reagents and produce significant waste. mdpi.comnih.gov Future efforts will likely focus on catalytic and eco-friendly approaches.

The growing interest in organo- and biocatalyzed reactions presents a promising avenue for the synthesis of cyclobutane-containing molecules. mdpi.comnih.gov These methods offer the potential for high stereoselectivity and reduced environmental impact compared to traditional metal-catalyzed transformations. mdpi.com For instance, the development of organocatalytic [2+2] cycloadditions could provide a more direct and atom-economical route to the cyclobutane (B1203170) core. mdpi.com

Furthermore, the introduction of the azido (B1232118) group itself is a key step where greener methods are needed. The use of aqueous media for azidation reactions is an attractive alternative to organic solvents, reducing risks, particularly with potentially hazardous azide (B81097) compounds. researchgate.net Phase transfer catalysis could be a valuable tool to overcome solubility issues in such aqueous systems. researchgate.net Research into safer azide sources and reaction conditions will be crucial for the large-scale and environmentally responsible production of this compound. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Benefits |

| Organocatalysis | Use of small organic molecules as catalysts for [2+2] cycloadditions and functional group transformations. mdpi.comnih.gov | Metal-free, reduced toxicity, potential for high enantioselectivity. |

| Biocatalysis | Employment of enzymes for stereoselective synthesis and functionalization. mdpi.com | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Aqueous Azidation | Performing the azidation step in water, possibly with phase transfer catalysts. researchgate.net | Reduced use of volatile organic compounds, improved safety profile. |

| Flow Chemistry | Continuous processing for better control over reaction parameters and safety. | Enhanced safety for handling energetic intermediates, improved scalability. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The combination of a strained cyclobutanone (B123998) ring and an energetic azide group in this compound suggests a rich and largely unexplored reactivity profile. The inherent ring strain of the cyclobutane can be harnessed to drive a variety of chemical transformations. nih.gov

Future research will likely explore the unique reactivity arising from the interplay between the ketone and azide functionalities. For example, intramolecular reactions could lead to the formation of novel bicyclic or spirocyclic systems. The azide can act as a precursor to a highly reactive nitrene upon thermal or photochemical activation, which could then undergo intramolecular C-H insertion or other rearrangements involving the cyclobutane ring. numberanalytics.com

The ketone moiety offers a handle for various transformations, including aldol (B89426) reactions, Wittig-type olefinations, and Baeyer-Villiger oxidations. The exploration of these reactions in the context of the azidomethyl substituent could reveal novel chemo- and stereoselective outcomes. The development of catalytic methods for the α-functionalization of the cyclobutanone ring is another area ripe for investigation. mdpi.com

Expansion of Synthetic Utility in Complex Molecular Architecture

The development of new synthetic methods for and from this compound will undoubtedly expand its utility in the construction of complex molecular architectures. Cyclobutane derivatives are increasingly recognized as valuable building blocks in medicinal chemistry due to their ability to introduce three-dimensional character and conformational rigidity into molecules. mit.edu

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of diverse compound libraries. The azide group can be readily transformed into an amine or participate in "click" chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide range of molecular fragments. cuny.edu This modularity is highly desirable in drug discovery and materials science.

Future applications could involve the use of this compound as a key intermediate in the total synthesis of natural products or as a building block for novel pharmaceutical agents. The unique stereochemical arrangement of substituents on the cyclobutane ring can have a significant impact on biological activity, making the development of stereocontrolled synthetic routes a critical goal. nih.gov

Advanced Computational Design and Prediction for Rational Synthesis

Computational chemistry is poised to play a crucial role in guiding the future exploration of this compound. Advanced computational methods can provide valuable insights into the molecule's structure, stability, and reactivity, thereby accelerating the discovery of new synthetic routes and applications. nih.gov

Density Functional Theory (DFT) and other high-level computational techniques can be employed to:

Predict Reaction Pathways: Modeling potential reaction mechanisms can help to identify the most promising synthetic strategies and predict the stereochemical outcomes of reactions.

Quantify Ring Strain: Accurate calculation of the ring strain energy can aid in understanding the driving forces behind certain reactions and in designing new transformations that exploit this strain. nih.gov

Elucidate Reactivity: Computational analysis can shed light on the electronic properties of the molecule, helping to rationalize its reactivity patterns and predict its behavior in different chemical environments.

Design Novel Catalysts: In silico screening of potential catalysts can accelerate the development of efficient and selective synthetic methods.

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to unlocking the full synthetic potential of this compound. This synergy will be essential for overcoming the challenges associated with handling a strained and potentially energetic molecule and for paving the way for its use in creating novel and valuable chemical entities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Azidomethyl)cyclobutan-1-one while ensuring high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a cyclobutanone precursor (e.g., 3-(hydroxymethyl)cyclobutan-1-one) with an azide source (e.g., NaN₃ or TMS-azide). Purification is typically achieved using silica gel chromatography, as demonstrated in analogous cyclobutane fragment syntheses . Critical parameters include reaction temperature control (<40°C) and inert atmosphere to prevent azide decomposition.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azidomethyl group’s position and cyclobutanone backbone. For example, the azide’s electron-withdrawing effect shifts adjacent protons downfield (~δ 3.5–4.0 ppm) .

- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm⁻¹, as observed in structurally related azidomethyl compounds .

- HRMS : High-resolution mass spectrometry validates molecular formula and purity (>95%) .

Q. How should researchers safely handle azide-functionalized cyclobutanones in the lab?

- Methodological Answer :

- Storage : Store in a cool, dry place away from reducing agents or metals to prevent explosive decomposition.

- PPE : Use nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods.

- Emergency Protocols : Follow guidelines for azide exposure, including immediate rinsing of skin/eyes (15+ minutes with water) and medical consultation, as outlined in general azide safety protocols .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be rigorously analyzed?

- Methodological Answer :

- 1D NOE Experiments : Used to confirm spatial proximity of protons (e.g., azidomethyl group orientation relative to the cyclobutanone ring) .

- X-ray Crystallography : Provides definitive stereochemical assignment but requires stable crystalline derivatives.

- Computational Modeling : DFT calculations predict preferred conformers and verify experimental NMR/NOE data .

Q. What are the reactivity patterns of this compound under click chemistry conditions?

- Methodological Answer :

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts with terminal alkynes to form triazole-linked conjugates. Optimize using CuSO₄/NaAsc in THF:H₂O (1:1) at 25°C. Monitor by TLC or LC-MS for intermediate stability .

- Side Reactions : Competing Staudinger reactions or azide reduction may occur if reducing agents (e.g., PPh₃) are present .

Q. How do solvent and temperature affect the stability of this compound during storage?

- Methodological Answer :

- Solvent Selection : Store in anhydrous DCM or THF to minimize hydrolysis. Avoid DMSO due to potential exothermic decomposition.

- Temperature : Long-term stability is best at –20°C. Degradation studies (via ¹H NMR) show <5% decomposition over 30 days at –20°C vs. >20% at 25°C .

Data Contradictions and Resolution

Q. How can conflicting NMR data for azidomethylcyclobutanone derivatives be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring puckering in cyclobutanone) that obscure signals at room temperature.

- Deuteration Studies : Replace exchangeable protons (e.g., OH/NH) to simplify spectra.

- Cross-Validation : Compare with HRMS and IR data to confirm functional group integrity .

Experimental Design Considerations

Q. What strategies minimize side products during the synthesis of this compound?

- Methodological Answer :

- Stepwise Functionalization : Introduce the azide group after cyclobutanone ring formation to avoid competing reactions (e.g., azide displacement by nucleophiles).

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl intermediates, as seen in analogous cyclobutane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.